6-Cyclopentyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H13N5 and a molecular weight of 179.22 g/mol It is a derivative of triazine, a class of nitrogen-containing heterocycles
Mechanism of Action
Target of Action
Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that triazine compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes .
Biochemical Pathways
Triazine derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it may have reasonable bioavailability .
Result of Action
Some triazine derivatives have demonstrated anticancer properties, suggesting that they may induce cell cycle arrest, apoptosis, or other cytotoxic effects .
Action Environment
The action, efficacy, and stability of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound contains multiple nitrogen atoms and two amido groups, which makes it easy to coordinate with metal ions .
Cellular Effects
Related compounds have demonstrated potent anti-proliferative activity against MDA-MB-231 cells .
Temporal Effects in Laboratory Settings
Related compounds have shown a time-dependent cytotoxic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with cyclopentanone under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring . The general reaction conditions include:
Reagents: Cyanoguanidine, cyclopentanone
Catalyst: Hydrochloric acid
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Triazine oxides
Reduction: Dihydrotriazine derivatives
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclopentyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as
Properties
IUPAC Name |
6-cyclopentyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPCYNJSHTFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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